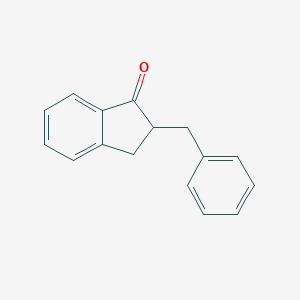

2-Benzyl-indan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyl-indan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of 2-benzyl-indan-1-one and its analogs as anticancer agents. For instance, a series of 2-benzyl-1-indanone derivatives were synthesized and evaluated for their inhibitory effects on various cancer cell lines. Among these, some compounds demonstrated significant antiproliferative activity through mechanisms such as microtubule destabilization, which is crucial for cancer cell division and proliferation .

Case Study:

- A study identified several derivatives of this compound that exhibited potent anticancer properties, with IC50 values indicating effective inhibition of cancer cell growth at low concentrations. The most promising analogs showed over 90% inhibition at concentrations as low as 30 μM .

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 7s | 4.0 | IL-5 inhibition |

| 7t | 6.0 | IL-5 inhibition |

| Indanocine | Varies | Microtubule destabilization |

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of this compound analogs. Some derivatives have shown the ability to inhibit interleukin-5 (IL-5), a cytokine involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Key Findings:

- Compounds with hydroxyl substituents at specific positions on the phenyl ring exhibited enhanced IL-5 inhibitory activity, suggesting that structural modifications can significantly influence biological efficacy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves various methods that allow for structural modifications to enhance biological activity. The Nazarov reaction is one commonly used approach, enabling the formation of indanone derivatives from α,β-unsaturated ketones under acidic conditions .

Synthesis Overview:

- Starting Materials: Carboxylic acids, esters, ketones.

- Key Reaction: Nazarov cyclization.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound has been studied for its potential as an antiviral agent. Research indicates that certain derivatives can exhibit antiviral properties against specific viral strains, further expanding their therapeutic applications in infectious diseases .

化学反应分析

Aldol Condensation

The indanone core participates in base-catalyzed aldol condensation with aromatic aldehydes to form 2-benzylidene-1-indanone derivatives. This reaction is pivotal in medicinal chemistry for generating bioactive analogs .

Mechanism :

-

Deprotonation of the α-hydrogen adjacent to the carbonyl group by KOH/MeOH.

-

Nucleophilic attack on the aldehyde carbonyl, followed by dehydration.

Example :

Condensation with 4-hydroxy-3-methoxybenzaldehyde yields 2-(3-hydroxy-4-methoxybenzylidene)-1-indanone (yield: 72–85%) .

| Substituent (R) | Catalyst | Yield (%) | Biological Activity |

|---|---|---|---|

| 3-OH, 4-OCH₃ | KOH/MeOH | 85 | Anti-inflammatory |

| 4-NO₂ | Piperidine | 68 | Anticancer |

Nucleophilic Aromatic Substitution

The benzyl group facilitates nucleophilic substitution under aryne (benzyne) intermediate formation. For example, reactions with ammonia generate aminobenzyl-indanones .

Mechanism :

-

Generation of benzyne via dehydrohalogenation.

-

Nucleophilic attack by NH₃ at the triple bond, yielding regioisomers A and B in a 1:1 ratio .

Application :

Synthesis of amino-substituted derivatives for targeting interleukin-5 (IL-5) inhibition .

Friedel-Crafts Alkylation/Acylation

The indanone scaffold undergoes intramolecular Friedel-Crafts reactions to form polycyclic structures. Lewis acids like AlCl₃ or NbCl₅ catalyze these transformations .

Example :

Cyclization of 3-arylpropionic acid derivatives using NbCl₅ yields substituted 1-indanones (yield: up to 74%) .

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-(2-Bromophenyl)propionic acid | n-BuLi | 2-Benzyl-1-indanone | 76 |

| 3-Arylpropionic acid | NbCl₅ | 5-Substituted-1-indanones | 74 |

Photochemical Reactions

UV-B irradiation induces E/Z isomerization in 2-benzylidene-1-indanone derivatives. The E-isomer typically shows higher bioactivity than the Z-isomer .

Key Findings :

-

E-isomer of 1h (N-benzyl(ethyl)amino analog) inhibits acetylcholinesterase (AChE) at IC₅₀ = 100 nM .

-

Photoisomerization to 75% Z-isomer reduces inhibitory potency by ~10-fold .

| Compound | Substituent | UV Exposure | E/Z Ratio | AChE IC₅₀ (μM) |

|---|---|---|---|---|

| 1a | 5-OCH₃ | 30 min | 25:75 | 0.113 → 1.15 |

| 1h | N-Bn, Et | 45 min | 20:80 | 0.100 → 1.20 |

Schotten-Baumann Acylation

The carbonyl group reacts with amines under Schotten-Baumann conditions to form amides, useful for prodrug development .

Conditions :

Reduction Reactions

Catalytic hydrogenation of the ketone group produces 2-benzyl-indanol, a precursor for chiral ligands or anti-inflammatory agents .

Example :

Pd/C-mediated reduction yields 2-benzyl-indanol (yield: 88%) .

Knoevenagel and Claisen-Schmidt Reactions

These reactions extend conjugation for enhanced bioactivity:

-

Knoevenagel : Condensation with malononitrile yields cyano-substituted analogs .

-

Claisen-Schmidt : Base-catalyzed coupling with acetophenones forms diarylidene-indanones .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

属性

CAS 编号 |

16307-30-5 |

|---|---|

分子式 |

C16H14O |

分子量 |

222.28 g/mol |

IUPAC 名称 |

2-benzyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |

InChI 键 |

AKAKCEPCLVSYHK-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |

规范 SMILES |

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |

Key on ui other cas no. |

16307-30-5 |

同义词 |

2-benzyl-1-indanone 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。